molecular formula C12H25N3O B1465717 2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide CAS No. 1248441-66-8

2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B1465717
CAS No.: 1248441-66-8
M. Wt: 227.35 g/mol
InChI Key: PRODIZIDNGQTEV-UHFFFAOYSA-N
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Description

2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide and its derivatives have been studied extensively for their chemical synthesis and properties. For instance, a series of acetamide derivatives, including those related to the structure of interest, have been synthesized to explore their biological activities. These compounds were designed through various chemical synthesis techniques, including N-chloroacetylation and N-alkylation, characterized by 1H NMR, IR, and MS spectroscopies (Yang Jing, 2010). Similarly, another study focused on the synthesis of biologically active N-substituted acetamide derivatives, demonstrating the broad interest in acetamide chemistry for potential therapeutic applications (H. Khalid et al., 2014).

Biological Activities and Potential Therapeutic Applications

The research on acetamide derivatives extends into investigating their biological activities and potential therapeutic applications. Various studies have identified these compounds as promising candidates for the development of new drugs due to their significant biological activities, such as anticonvulsant properties (A. Camerman et al., 2005), muscarinic agonist activity (V. Pukhalskaya et al., 2010), and antioxidant activity (P. Nayak et al., 2014). These findings highlight the versatility of acetamide derivatives in medicinal chemistry, offering avenues for the development of new therapeutic agents.

Enantioselective Synthesis and Catalysis

The enantioselective synthesis of γ-aminobutyric acid derivatives demonstrates the utility of catalysis in the preparation of acetamide derivatives with specific stereochemistry. This approach is crucial for developing drugs with desired efficacy and reduced side effects (A. Reznikov et al., 2013). The precise control over molecular architecture underscores the importance of such synthetic strategies in pharmaceutical research.

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-10(2)5-6-14-12(16)9-15-7-3-4-11(13)8-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRODIZIDNGQTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.